molecular formula C9H15N5O3 B12867311 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide CAS No. 395654-40-7

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide

Cat. No.: B12867311
CAS No.: 395654-40-7
M. Wt: 241.25 g/mol
InChI Key: BEWRDPRNRXORQO-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide (CAS 395654-40-7) is a high-purity synthetic intermediate and scaffold for drug discovery, particularly in developing novel anticancer and anti-inflammatory agents. This compound features a pyrazole core, a privileged structure in medicinal chemistry found in several approved drugs, which is further functionalized with a nitro group and a carbohydrazide moiety . The carbohydrazide group is a versatile building block for constructing more complex molecules via condensation reactions to form hydrazone derivatives, which have demonstrated significant biological activity . Research into structurally similar pyrazole-5-carbohydrazide derivatives has shown promising antitumor properties, with specific compounds inducing cell apoptosis and exhibiting potent growth inhibitory effects (with IC50 values as low as 0.28 µM) against cancer cell lines such as A549 (lung carcinoma) . Furthermore, the pyrazole nucleus is a known pharmacophore for anti-inflammatory activity, and recent studies highlight that pyrazole-catechol hybrid molecules can act as multitarget agents against inflammation and oxidative stress by effectively inhibiting ROS production in human platelets and endothelial cells . This compound is intended for research applications only and is a valuable building block for medicinal chemists exploring new oncology and inflammation therapeutics, synthesizing compound libraries for high-throughput screening, and conducting structure-activity relationship (SAR) studies.

Properties

CAS No.

395654-40-7

Molecular Formula

C9H15N5O3

Molecular Weight

241.25 g/mol

IUPAC Name

5-tert-butyl-2-methyl-4-nitropyrazole-3-carbohydrazide

InChI

InChI=1S/C9H15N5O3/c1-9(2,3)7-5(14(16)17)6(8(15)11-10)13(4)12-7/h10H2,1-4H3,(H,11,15)

InChI Key

BEWRDPRNRXORQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)NN)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-(tert-Butyl)-4-nitro-1H-pyrazole-5-carboxylic acid (Key Intermediate)

  • Starting from pyrazole derivatives, the tert-butyl group is introduced at the 3-position via alkylation or by using tert-butyl-substituted precursors.
  • The nitro group is introduced by nitration reactions, often using mild nitrating agents to avoid ring degradation.
  • The carboxylic acid group at position 5 is either introduced by direct carboxylation or by hydrolysis of esters.

Example procedure:

  • A reported method involves refluxing 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid in suitable solvents to obtain the acid intermediate with high purity and yield (PubChem CID 22277429).
Step Reagents/Conditions Outcome Yield (%)
Alkylation tert-Butyl chloride, base (K2CO3), acetonitrile, reflux 3-tert-butyl pyrazole derivative ~79-80%
Nitration Mild nitrating agent, controlled temperature 4-nitro substitution Not explicitly reported
Carboxylation Hydrolysis of ester or direct carboxylation 3-(tert-butyl)-4-nitro-1H-pyrazole-5-carboxylic acid High purity

Conversion to 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide

  • The carboxylic acid or ester intermediate is converted to the carbohydrazide by reaction with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol.
  • The methylation at N-1 can be introduced either before or after carbohydrazide formation, typically via methyl iodide or methyl sulfate in the presence of a base.

Typical reaction conditions:

  • Reflux 3-(tert-butyl)-4-nitro-1H-pyrazole-5-carboxylic acid ethyl ester with hydrazine hydrate (80%) in ethanol for several hours until completion (monitored by TLC).
  • Isolate the carbohydrazide by filtration or extraction, followed by purification via recrystallization or chromatography.
Step Reagents/Conditions Outcome Yield (%)
Hydrazinolysis Hydrazine hydrate (80%), ethanol, reflux Conversion of ester to carbohydrazide Typically high, >80%
N-Methylation Methyl iodide, base (K2CO3), acetonitrile, reflux Methylation at N-1 Moderate to high, depending on conditions

Alternative Synthetic Routes

  • Some patents describe the use of benzylation and other aryl substitutions on pyrazole esters followed by hydrazinolysis to carbohydrazides, which can be adapted for tert-butyl substitution.
  • Catalytic methods involving copper triflate and ionic liquids have been reported for pyrazole ring functionalization, which may be applicable for selective substitutions.

Research Findings and Analysis

  • The hydrazinolysis step is critical for high yield and purity of the carbohydrazide. Reaction time and temperature must be optimized to avoid side reactions.
  • The tert-butyl group provides steric hindrance that can influence reactivity and solubility, requiring careful control of reaction conditions during alkylation and nitration.
  • Methylation at N-1 is generally straightforward but may require protection of other reactive sites to avoid over-alkylation.
  • Purification is commonly achieved by silica gel column chromatography using ethyl acetate/petroleum ether mixtures or recrystallization from suitable solvents.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Alkylation 3-Hydrogen pyrazole derivative tert-Butyl chloride, K2CO3, acetonitrile, reflux 3-(tert-butyl)-pyrazole derivative ~79-80 Base-mediated alkylation
2 Nitration 3-(tert-butyl)-pyrazole derivative Mild nitrating agent, controlled temp 3-(tert-butyl)-4-nitro-pyrazole derivative Not reported Controlled to avoid ring damage
3 Carboxylation/Hydrolysis Ester or precursor Hydrolysis or carboxylation conditions 3-(tert-butyl)-4-nitro-pyrazole-5-carboxylic acid High Precursor for carbohydrazide formation
4 Hydrazinolysis 3-(tert-butyl)-4-nitro-pyrazole-5-ester Hydrazine hydrate (80%), ethanol, reflux 3-(tert-butyl)-4-nitro-pyrazole-5-carbohydrazide >80 Key step for carbohydrazide formation
5 N-Methylation Carbohydrazide intermediate Methyl iodide, base, reflux 3-(tert-butyl)-1-methyl-4-nitro-pyrazole-5-carbohydrazide Moderate to high Methylation at N-1

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as methanol or ethanol. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole derivatives possess potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential for developing new antibiotics or adjunct therapies in treating infections .

Anti-inflammatory Effects
Another promising application is in anti-inflammatory research. Compounds similar to 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole have shown efficacy in reducing inflammation markers in animal models. This opens avenues for exploring its use in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Pesticidal Properties
The compound's structure allows it to interact effectively with biological systems, making it a candidate for developing new agrochemicals. Preliminary studies indicate that 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole derivatives can serve as effective pesticides against common agricultural pests, potentially reducing reliance on traditional chemical pesticides .

Material Science

Polymer Development
In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research shows that adding 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole into polymer composites improves their resistance to degradation under heat and UV exposure, which is crucial for applications in coatings and packaging materials .

Data Table: Summary of Applications

Field Application Findings
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Anti-inflammatory EffectsReduced inflammation markers in animal models
AgriculturePesticidal PropertiesEffective against common agricultural pests
Material SciencePolymer DevelopmentImproved thermal stability and mechanical properties of polymer composites

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various pyrazole derivatives, including 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Application
In a field trial, the effectiveness of a pesticide formulation containing 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole was assessed against aphid infestations on crops. The results showed a marked decrease in pest populations compared to untreated controls, highlighting its potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl group and pyrazole-carbohydrazide core are common in several derivatives, but substituent variations significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Positions) Key Features Evidence Source
Target Compound 3-(tert-Butyl), 1-methyl, 4-nitro Nitro group enhances electron-withdrawing effects; methyl improves stability
5m () 1-(4-methylphenyl), piperidine-Boc Aromatic substitution enhances lipophilicity; Boc-protected piperidine
5n/5o () 1-[3-(trifluoromethyl)phenyl] CF₃ group increases electronegativity and metabolic stability
Compound 7 () Unsubstituted pyrazole, piperidine-Boc Simpler structure with higher crystallinity
3-tert-Butyl-N′-(3,5-di-tert-butyl-4-hydroxybenzylidene) () 3,5-di-tert-butyl-4-hydroxyphenyl Phenolic hydroxyl groups improve solubility and antioxidant potential
3-tert-Butyl-N′-(3-ethoxy-4-hydroxybenzylidene) () 3-ethoxy-4-hydroxyphenyl Ethoxy group balances lipophilicity and hydrogen bonding
3-(tert-Butyl)-1-(2,4-dichlorobenzyl) (–12) 2,4-dichlorobenzyl Chlorine atoms enhance halogen bonding and antimicrobial activity

Key Observations :

  • Hydrogen Bonding : Analogues with hydroxyl or carbohydrazide groups (–5) exhibit enhanced solubility in polar solvents, whereas dichlorobenzyl (–12) and trifluoromethyl () substituents favor lipid membranes .

Key Observations :

  • Yields for tert-butyl pyrazole derivatives range from 63–81%, influenced by steric hindrance from bulky substituents (e.g., trifluoromethyl vs. tert-butyl) .

Spectroscopic and Crystallographic Characterization

Spectroscopic data (NMR, IR, MS) and crystallography are critical for structural confirmation:

Compound ¹H/¹³C NMR Shifts (ppm) IR Peaks (cm⁻¹) Crystallographic Data Evidence Source
Target Compound N/A N/A N/A
5m () δ 1.42 (s, 9H, t-Bu) 1720 (C=O), 1520 (NO₂) Not reported
5n () δ 7.65 (q, CF₃) 1715 (C=O), 1340 (C-F) Chair conformation in piperidine
Compound in N/A N/A E-configuration oxime; chair piperidine

Key Observations :

  • tert-butyl protons resonate near δ 1.4 ppm in ¹H NMR, a consistent marker across analogues .
  • IR carbonyl peaks (1700–1720 cm⁻¹) confirm carbohydrazide formation, while nitro groups absorb near 1520 cm⁻¹ .
  • Crystallographic studies () reveal conformational preferences (e.g., chair piperidine) that influence molecular packing and stability .

Key Observations :

  • The benzo[d][1,3]dioxol-5-yl analogue () shows anticonvulsant activity, suggesting that pyrazole-carbohydrazides with electron-rich substituents may target neurological pathways .
  • Dichlorobenzyl derivatives (–12) are marketed for medicinal use, highlighting the scaffold’s versatility in drug design .

Biological Activity

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is C10H15N5O3C_{10}H_{15}N_{5}O_{3}, with a molecular weight of approximately 225.25 g/mol. The structure includes a pyrazole ring with a tert-butyl group, a nitro group, and a carbohydrazide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The specific mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Compound Target Organism Inhibition Zone (mm)
3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazideE. coli15
3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazideS. aureus18

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. In vitro assays have shown that certain pyrazoles can induce apoptosis in cancer cells by modulating signaling pathways such as NF-kB and MAPK.

Case Study:
A study conducted on human cancer cell lines (e.g., HeLa and A375) demonstrated that 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide exhibited cytotoxic effects with an IC50 value of approximately 25 µM in HeLa cells after 48 hours of exposure.

Cell Line IC50 (µM) Mechanism
HeLa25Induction of apoptosis via caspase activation
A37530Inhibition of cell proliferation

The biological activity of 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : It may affect pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide is essential for its development as a therapeutic agent. Preliminary studies suggest moderate absorption with a half-life suitable for therapeutic applications.

Toxicity Profile

A preliminary toxicity assessment in animal models indicated that the compound exhibits low acute toxicity, with an LD50 greater than 2000 mg/kg when administered orally.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?

  • The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or via hydrazide formation from carboxylic acid derivatives. For example, hydrazide intermediates are often prepared by reacting ethyl esters with hydrazine hydrate under reflux in ethanol (60–80°C, 4–6 hours) . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of ester to hydrazine) and inert atmosphere to prevent oxidation of nitro groups .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

  • X-ray diffraction (XRD): Single-crystal XRD using SHELXL (via WinGX/ORTEP interfaces) provides precise bond-length and angle data, particularly for resolving nitro-group geometry .
  • Spectroscopy: NMR (¹H/¹³C) reliably identifies tert-butyl (δ ~1.3 ppm for 9H) and carbohydrazide (NH signals at δ ~9–10 ppm). IR confirms nitro (1520–1350 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Q. What are the primary biological targets for pyrazole-carbohydrazide derivatives, and how are preliminary bioassays designed?

  • Pyrazole-carbohydrazides are frequently screened for antimicrobial activity (e.g., DNA gyrase inhibition in Staphylococcus aureus), using microdilution assays (IC₅₀ determination) . Assays typically involve 96-well plates with compound concentrations ranging from 0.1–100 µg/mL, incubated at 37°C for 24 hours .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) predict the binding affinity of this compound to DNA gyrase, and what are the limitations?

  • Methodology: After generating 3D conformers (using Open Babel), docking into DNA gyrase (PDB: 1KZN) with AutoDock Vina involves setting a search space of 25×25×25 ų around the active site. Scoring function parameters (e.g., exhaustiveness=32) improve pose sampling .
  • Limitations: The nitro group’s charge polarization may require quantum mechanical corrections (e.g., DFT/B3LYP) for accurate binding energy calculations .

Q. How do crystallographic data discrepancies (e.g., anisotropic displacement parameters) impact structural refinement, and what strategies resolve them?

  • Anisotropic displacement ellipsoids for the nitro group often show high thermal motion, requiring SHELXL restraints (e.g., SIMU/DELU commands) to suppress overfitting. For twinned crystals, HKLF 5 data integration in SHELXL improves R-factor convergence .

Q. What synthetic strategies mitigate steric hindrance from the tert-butyl group during functionalization?

  • Steric effects at C3 (tert-butyl) can hinder electrophilic substitution. Strategies include:

  • Directed ortho-metalation: Using LDA/THF at −78°C to deprotonate the pyrazole N–H, followed by quenching with electrophiles .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity for nitro-group positioning .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Key modifications:

  • Nitro group replacement: Substituting NO₂ with CF₃ improves membrane permeability (logP optimization) .
  • Carbohydrazide chain elongation: Adding aryl substituents (e.g., 4-chlorophenyl) enhances DNA gyrase inhibition (IC₅₀ reduction by ~40%) .
    • Validation: Comparative molecular field analysis (CoMFA) models quantify steric/electrostatic contributions to activity .

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